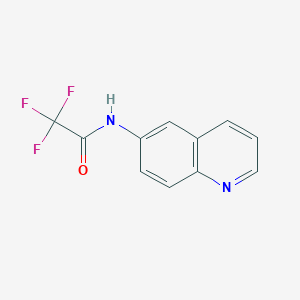

6-Trifluoroacetylamino-quinoline

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Modern Organic Synthesis

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of organic and medicinal chemistry. nih.govresearchgate.net Its rigid structure and the presence of a nitrogen atom confer upon it a unique set of chemical and physical properties. Quinoline and its derivatives are not merely synthetic curiosities; they are integral components of a vast array of biologically active compounds and functional materials. ijpsjournal.comdrugbank.com

The quinoline nucleus is a privileged structure in drug discovery, meaning it is a molecular framework that is able to provide ligands for more than one biological target. This versatility has led to the development of numerous quinoline-based drugs with a wide spectrum of therapeutic applications, including antimalarial agents like quinine and chloroquine, antibacterial drugs such as ciprofloxacin, and anticancer therapies. ijpsjournal.comdrugbank.comorgsyn.org The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological activity and physicochemical properties.

In organic synthesis, quinolines serve as versatile building blocks for the construction of more complex molecules. A multitude of named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, have been developed for the construction of the quinoline core, highlighting its historical and ongoing importance in the field. nih.gov

Role and Impact of the Trifluoroacetyl Functionality in Chemical Design and Reactivity

The trifluoroacetyl group (-COCF₃) is a powerful tool in the arsenal of synthetic chemists. Its strong electron-withdrawing nature, a result of the three highly electronegative fluorine atoms, significantly influences the properties of the molecule to which it is attached. One of the primary roles of the trifluoroacetyl group is as a protecting group for amines. The resulting trifluoroacetamide is stable under a variety of reaction conditions but can be cleaved under specific, often mild, basic conditions, making it an orthogonal protecting group in complex syntheses.

Beyond its use as a protecting group, the trifluoroacetyl moiety can be a key functional group in its own right. Its incorporation into a molecule can enhance thermal stability and modulate lipophilicity, which can be advantageous in the design of pharmaceuticals and advanced materials. nih.gov Furthermore, the trifluoroacetyl group can serve as a synthetic handle for further transformations. For instance, it can be converted into other functional groups, expanding its synthetic utility. google.com Recent research has also explored the direct trifluoroacetylation of aromatic C-H bonds, opening new avenues for the late-stage functionalization of complex molecules. google.com

Contextualizing 6-Trifluoroacetylamino-quinoline within Contemporary Chemical Research

This compound, also known as N-(quinolin-6-yl)trifluoroacetamide, emerges at the intersection of the well-established quinoline chemistry and the versatile trifluoroacetyl functionality. While extensive research on this specific molecule is not widely documented, its structure suggests several areas of potential interest in contemporary chemical research.

The synthesis of this compound would logically proceed from its parent amine, 6-aminoquinoline (B144246), a commercially available and well-characterized compound. The trifluoroacetylation of 6-aminoquinoline can be achieved through various standard methods, such as reaction with trifluoroacetic anhydride or other trifluoroacetylating agents. nih.gov

Given the established use of trifluoroacetylated compounds as synthetic intermediates, this compound could serve as a precursor for the synthesis of more complex quinoline derivatives. For example, a recent study described the synthesis of pyrimido[5,4-c]quinolines using a 4-amino-3-trifluoroacetyl-quinoline derivative as a key building block. This suggests that the trifluoroacetyl group in a compound like this compound could facilitate cyclization reactions to form fused heterocyclic systems.

Furthermore, the biological activity of quinoline derivatives is well-documented, and the introduction of a trifluoroacetyl group could modulate this activity. The trifluoromethyl group is a common motif in many modern pharmaceuticals, and its presence in the form of a trifluoroacetamide at the 6-position of the quinoline ring could lead to novel pharmacological properties.

Precursor and Product at a Glance

The following tables provide key information on the precursor, 6-aminoquinoline, and the target compound, this compound.

Table 1: Properties of 6-Aminoquinoline

| Property | Value |

| Chemical Formula | C₉H₈N₂ |

| Molar Mass | 144.17 g/mol |

| Appearance | Solid |

| Melting Point | 115-119 °C |

| Boiling Point | 146 °C at 0.3 mmHg |

| IUPAC Name | quinolin-6-amine |

| Synonyms | 6-Quinolinamine |

Data sourced from Sigma-Aldrich and PubChem. nih.govnih.gov

Table 2: Predicted Properties of this compound

| Property | Predicted Value/Characteristic |

| Chemical Formula | C₁₁H₇F₃N₂O |

| Molar Mass | 240.18 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF |

| Reactivity | The trifluoroacetyl group can be cleaved under basic conditions. The quinoline ring can undergo electrophilic substitution. |

Properties are inferred based on the known characteristics of N-aryl trifluoroacetamides and quinoline derivatives. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H7F3N2O |

|---|---|

Molecular Weight |

240.18 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-quinolin-6-ylacetamide |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)10(17)16-8-3-4-9-7(6-8)2-1-5-15-9/h1-6H,(H,16,17) |

InChI Key |

RLIXZWRURCOIGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=O)C(F)(F)F)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies of 6 Trifluoroacetylamino Quinoline and Analogous Structures

Direct Synthesis Approaches to 6-Trifluoroacetylamino-quinoline

Direct synthesis focuses on introducing the trifluoroacetylamino group onto a pre-existing quinoline (B57606) core. This is typically achieved through trifluoroacetylation of 6-aminoquinoline (B144246) or by direct, site-selective functionalization at the C6 position of the quinoline ring.

Trifluoroacetylation Strategies of 6-Aminoquinoline Precursors

The most straightforward method for synthesizing this compound involves the acylation of 6-aminoquinoline. This reaction utilizes a trifluoroacetylating agent to directly modify the amino group at the C6 position. A highly reactive amine derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, has been synthesized for this purpose. nih.gov This reagent reacts with amino acids in a rapid, one-step procedure to form stable urea (B33335) derivatives, which are then analyzed by reversed-phase HPLC. nih.gov The derivatization shows excellent yield in a pH range of 8.2-10.0 and is tolerant of common buffer salts and detergents. nih.gov

Site-Selective Functionalization at the C6 Position of Quinoline

Achieving site-selective functionalization at the C6 position of quinoline presents a greater challenge due to the electronic properties of the quinoline ring, which favor substitution at positions 5 and 8. pharmaguideline.comresearchgate.net However, recent advancements in catalysis have enabled the direct functionalization of the electronically undifferentiated C6 and C7 positions. researchgate.net These methods often rely on the design of specific templates that can direct a catalyst to the desired position. researchgate.net For instance, palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) has been shown to be an effective method for producing various quinoline-6-carboxamide (B1312354) and quinoline-6-glyoxylamide derivatives. nih.gov The selectivity of this reaction is highly dependent on the reaction conditions, with high pressure of carbon monoxide favoring the formation of 2-ketocarboxamides, while the use of a bidentate XantPhos ligand under atmospheric pressure leads to the synthesis of quinoline-6-carboxamides. nih.gov

Indirect Synthetic Pathways Involving Trifluoroacetylated Quinoline Intermediates

Indirect methods involve the construction of the quinoline ring from precursors that already contain the trifluoroacetylamino group or a group that can be readily converted to it.

Annulation and Cyclization Reactions for Quinoline Ring Formation

A variety of classic named reactions can be employed to construct the quinoline skeleton, which can then be further modified. These include the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Pfitzinger syntheses. pharmaguideline.comiipseries.orgnih.govmdpi.com These reactions typically involve the condensation and cyclization of anilines with various carbonyl compounds. pharmaguideline.comiipseries.org For instance, the Skraup synthesis utilizes aniline (B41778), glycerol, and sulfuric acid to produce quinoline. pharmaguideline.com By starting with a substituted aniline, such as one bearing a trifluoroacetylamino group, it is possible to generate the corresponding substituted quinoline. pharmaguideline.com

More modern approaches involve electrophilic cyclization of N-(2-alkynyl)anilines, which can produce a wide variety of substituted quinolines under mild conditions. nih.gov These reactions can tolerate various functional groups on the aniline ring, allowing for the synthesis of complex quinoline derivatives. nih.gov

Functional Group Interconversion Strategies on Quinoline Scaffolds

Once a quinoline ring is formed, functional group interconversions can be used to introduce the desired trifluoroacetylamino group. For example, a nitro group at the C6 position can be reduced to an amino group, which can then be trifluoroacetylated. Similarly, a bromo- or iodo-substituent at the C6 position can be converted to an amino group via palladium-catalyzed amination reactions. rsc.org

Transition-Metal-Catalyzed and Transition-Metal-Free Synthetic Protocols

Both transition-metal-catalyzed and transition-metal-free methods have been developed for the synthesis of quinolines and their derivatives.

Transition-Metal-Catalyzed Protocols:

Transition metals, particularly palladium, copper, and ruthenium, play a crucial role in modern quinoline synthesis. ias.ac.inacs.orgnih.gov These catalysts enable a wide range of reactions, including C-H functionalization, cross-coupling, and cyclization reactions. ias.ac.inacs.orgnih.govrsc.org For example, palladium-catalyzed C-H olefination reactions have been developed for the selective functionalization of the C6 position of quinoline. researchgate.net Similarly, copper-catalyzed one-pot strategies involving the reaction of anilines and aldehydes have been shown to be an efficient method for synthesizing substituted quinolines. ias.ac.in

Transition-Metal-Free Protocols:

While transition metals offer significant advantages, there is a growing interest in developing metal-free synthetic methods to avoid issues of cost and toxicity. mdpi.comrsc.org These methods often rely on the use of strong acids or bases, or on photochemical or thermal activation. nih.govrsc.org For instance, the annulation of 2-azidobenzyl alcohols with internal alkynes under acidic conditions can produce substituted quinolines. nih.gov Another example is the reaction of quinolines with acylarylacetylenes and water in the presence of KOH to afford 2-aryl-3-acylquinolines. rsc.org

Copper-Catalyzed Reactions

Copper catalysis has emerged as a powerful tool in organic synthesis, offering cost-effective and efficient pathways for forming carbon-nitrogen bonds. In the context of quinoline chemistry, copper-catalyzed reactions have been employed for the functionalization of the aminoquinoline scaffold. While direct copper-catalyzed trifluoroacetylation of 6-aminoquinoline is not extensively documented, analogous transformations provide significant precedent.

Copper-catalyzed domino reactions, for instance, have been used to construct the quinoline core itself from enaminones and 2-halobenzaldehydes. rsc.org These processes involve sequential aldol (B89426) reaction, C(aryl)–N bond formation, and elimination, demonstrating copper's utility in forming the heterocyclic system. rsc.org

Furthermore, the 8-aminoquinoline (B160924) group is frequently used as a directing group in copper-catalyzed C-H functionalization reactions. acs.orgshu.ac.uk For example, an unprecedented copper-catalyzed C-H monoamination of ferrocenes directed by an 8-aminoquinoline amide has been described. acs.org In a different study, a copper(I)-catalyzed carboamination reaction of 8-aminoquinoline-oriented buteneamides was developed to synthesize β-lactams. nih.gov This reaction proceeds via a free radical mechanism involving a Cu(I)/Cu(II)/Cu(III) catalytic cycle. nih.gov These examples highlight the compatibility of the aminoquinoline moiety with copper catalysis and suggest the potential for developing direct C-N acylation methods.

| Reaction Type | Catalyst System | Substrates | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Domino Reaction | CuI / L-proline | Enaminones, 2-halobenzaldehydes | Substituted Quinolines | Efficient construction of the quinoline core via a multi-step one-pot reaction. | rsc.org |

| Carboamination | Cu(CH₃CN)₄PF₆ / DTBP | 8-aminoquinoline-oriented buteneamides, Chloroform | β-lactams | Demonstrates a novel method for C-N bond formation via a radical mechanism. | nih.gov |

| C-H Amination (Directing Group) | Copper Catalyst | Ferroceneamides with 8-aminoquinoline directing group, Amines | Aminoferrocenes | Highlights the use of 8-aminoquinoline as an effective directing group in copper catalysis. | acs.org |

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds. nih.gov For the synthesis of 6-functionalized quinolines, palladium-catalyzed reactions offer highly efficient and selective routes.

A significant development is the palladium-catalyzed aminocarbonylation of 6-iodoquinoline. nih.gov This method provides a direct pathway to quinoline-6-carboxamides and quinoline-6-glyoxylamides. nih.gov Researchers have shown that by carefully selecting the ligand and reaction conditions, the reaction can be steered towards either single or double carbonylation. For instance, using a bidentate XantPhos ligand under atmospheric pressure of carbon monoxide favors the formation of quinoline-6-carboxamides in high yields (up to 98%). nih.gov Conversely, employing triphenylphosphine (B44618) as the ligand at higher CO pressures (40 bar) leads to 2-ketocarboxamides as the major products. nih.gov This methodology represents a powerful tool for introducing carbonyl-containing functionalities at the 6-position, which could be adapted for the synthesis of trifluoroacetylamino derivatives.

The 8-aminoquinoline moiety has also been successfully utilized as a directing group in palladium-catalyzed C–H bond arylation, further demonstrating the utility of this catalyst system in modifying the quinoline scaffold. rsc.org Additionally, palladium-assisted multicomponent domino reactions have been developed to synthesize 2-aryl-4-aminoquinolines, showcasing the power of this approach in rapidly building molecular complexity. acs.org

| Reaction Type | Catalyst System | Substrates | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Aminocarbonylation | Pd(OAc)₂ / XantPhos | 6-Iodoquinoline, Amines, CO (1 atm) | Quinoline-6-carboxamides | Highly selective synthesis of amides under atmospheric pressure. | nih.gov |

| Double Carbonylation | Pd(OAc)₂ / 2 PPh₃ | 6-Iodoquinoline, Amines, CO (40 bar) | Quinoline-6-glyoxylamides | Selectivity towards ketoamides is achieved at higher CO pressures. | nih.gov |

| C-H Arylation (Directing Group) | Pd(OAc)₂ | Phosphonamidates with aminoquinoline directing group, Aryl halides | Arylated Phosphonamidates | First example of unactivated sp³ C–H bond arylation using a phosphorus-containing directing group. | rsc.org |

| Multicomponent Domino Reaction | Palladium/phosphine systems | 2-Ethynyl-arylamines, Aryl iodides, Primary amines, CO | 2-Aryl-4-aminoquinolines | Efficient one-pot synthesis of highly substituted aminoquinolines. | acs.org |

Metal-Free Dearomatization and Rearomatization Processes

While transition metals offer powerful catalytic cycles, there is a growing interest in metal-free synthetic methods to avoid potential metal contamination in final products. researchgate.netrsc.org A notable metal-free strategy for the functionalization of N-heterocycles is the dearomatization-rearomatization sequence.

This approach has been successfully applied to the direct C3–H trifluoroacetylation of quinolines. nih.govacs.org The process involves the initial dearomatization of the quinoline ring system, which generates a more reactive dihydroquinoline intermediate. This intermediate readily reacts with an electrophilic trifluoroacetylating agent, such as trifluoroacetic anhydride. nih.govacs.org The final step is a subsequent acid-promoted rearomatization, which expels a group from the nitrogen atom and restores the aromatic quinoline core, now bearing a trifluoroacetyl group at the C3-position. nih.gov This tandem process is accomplished in a two-pot, one-column procedure and provides a novel route to heteroaryl trifluoromethyl ketones. nih.gov

Although this specific methodology has been demonstrated for the C3 position, the underlying principle of activating the quinoline ring through a dearomatization-rearomatization sequence holds significant promise for functionalizing other positions, including the synthesis of this compound from a suitable 6-aminoquinoline precursor. The development of such strategies avoids the need for transition metals, offering an environmentally benign and efficient pathway for C-H bond functionalization. nih.gov

Emerging Green Chemistry Methodologies in Quinoline Trifluoroacetylation

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, eliminate hazardous substances, and improve energy efficiency. nih.gov In the context of quinoline synthesis and functionalization, several green methodologies are emerging. nih.gov

Conventional methods for quinoline synthesis often rely on harsh conditions and toxic reagents. mdpi.comresearchgate.net Green alternatives include the use of microwave irradiation, which can significantly shorten reaction times and improve yields, often in solvent-free conditions. researchgate.netnih.gov Multicomponent reactions (MCRs) are another hallmark of green chemistry, as they allow for the construction of complex molecules in a single step, thereby reducing the number of synthetic operations and purification steps. nih.gov

For trifluoroacetylation, recent advances include the development of metal-free and catalyst-free approaches. rsc.org For instance, a strategy for the trifluoroacetylation of quinoxaline-2(1H)-ones using masked trifluoroacyl reagents has been developed that proceeds under metal-, catalyst-, and light-free conditions. rsc.org This approach is noted for its broad functional group compatibility and operational simplicity. rsc.org The application of such principles—avoiding toxic metals, using safer solvents, and employing energy-efficient methods like microwave heating—to the trifluoroacetylation of aminoquinolines represents a key direction for future research, promising more sustainable and environmentally friendly manufacturing processes. nih.gov

Chemical Reactivity and Mechanistic Investigations of 6 Trifluoroacetylamino Quinoline

Reactivity Profile of the Trifluoroacetylamino Group

The reactivity of the trifluoroacetylamino group is dominated by the highly electrophilic nature of the carbonyl carbon. The three fluorine atoms exert a strong negative inductive effect (-I effect), withdrawing electron density from the carbonyl carbon and making it highly susceptible to attack by nucleophiles. quora.com This reactivity is the basis for the use of the trifluoroacetyl group as a protecting group for amines in organic synthesis, as it can be readily cleaved under mild basic conditions. guidechem.comcolab.ws Common reagents for this hydrolysis include sodium hydroxide, potassium carbonate, or ammonia (B1221849) in aqueous or alcoholic solutions. guidechem.com

Conversely, the lone pair of electrons on the nitrogen atom is delocalized onto the adjacent electron-deficient carbonyl group. This resonance effect significantly reduces the nucleophilicity and basicity of the nitrogen atom compared to a simple amino group. As a result, the nitrogen of the trifluoroacetylamino group is generally unreactive towards electrophiles. This deactivation also has profound effects on the reactivity of the quinoline (B57606) ring system to which it is attached. nih.gov

Table 1: Reactivity of the Trifluoroacetylamino Group

| Reagent Type | Reactivity at Carbonyl Carbon | Reactivity at Nitrogen Atom |

| Nucleophiles (e.g., OH⁻, NH₃) | Highly Susceptible to Attack/Cleavage guidechem.com | Unreactive |

| Electrophiles (e.g., H⁺, R-X) | Unreactive | Unreactive (due to delocalization) |

The trifluoroacetylamino group imparts a high degree of stability to the amide bond under acidic and neutral conditions. However, as noted, it is designed to be labile under specific basic conditions for its role as a protecting group. guidechem.comcolab.ws

The introduction of fluorine atoms into a molecule generally increases its lipophilicity, a key parameter in medicinal chemistry that affects properties like solubility and membrane permeability. acs.orgnih.gov Polyfluoroalkylation, such as in the trifluoroacetyl group, typically enhances lipophilicity (log P). nih.gov Studies on related fluorinated compounds have shown that the trifluoromethyl group significantly increases lipophilicity, primarily due to the creation of a larger hydrophobic surface. acs.orgnih.gov Therefore, the 6-trifluoroacetylamino substituent is expected to render the quinoline molecule considerably more lipophilic than its non-fluorinated acetylamino or simple amino counterparts.

Reactivity of the Quinoline Core

The reactivity of the quinoline ring system is that of a bicyclic heteroaromatic compound, where the benzene (B151609) and pyridine (B92270) rings have distinct electronic characteristics. The presence of the deactivating 6-trifluoroacetylamino group further modulates this inherent reactivity.

In unsubstituted quinoline, electrophilic aromatic substitution (SEAr) occurs preferentially on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. researchgate.netquimicaorganica.org The nitrogen atom deactivates the pyridine ring towards electrophilic attack. Substitution typically yields a mixture of 5- and 8-substituted products. researchgate.netslideshare.net

The 6-trifluoroacetylamino group is a powerful deactivating group due to its strong electron-withdrawing nature. Its presence at the 6-position will significantly decrease the electron density of the benzene ring, making the entire quinoline system much less reactive towards electrophiles. quora.com While SEAr reactions would require harsh conditions, any substitution would still be expected to occur at the remaining positions of the benzene ring, primarily positions 5 and 8. researchgate.netquimicaorganica.org

Table 2: General Regioselectivity of Electrophilic Aromatic Substitution on Quinoline

| Reaction | Reagent | Typical Conditions | Major Product Positions |

| Nitration | HNO₃/H₂SO₄ | Vigorous | 5- and 8-Nitroquinoline researchgate.net |

| Sulfonation | Fuming H₂SO₄ | 220°C | Quinoline-8-sulfonic acid researchgate.net |

| Sulfonation | Fuming H₂SO₄ | 300°C | Quinoline-6-sulfonic acid researchgate.net |

The presence of the 6-trifluoroacetylamino group would significantly hinder these reactions.

The pyridine ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, especially at the 2- and 4-positions. researchgate.netimperial.ac.uk This reactivity is enhanced if a good leaving group (like a halogen) is present at these positions. imperial.ac.uk In a reaction known as the Chichibabin reaction, quinoline can react with sodium amide to form 2-aminoquinoline. imperial.ac.uk

The electron-withdrawing 6-trifluoroacetylamino group, despite being on the carbocyclic ring, will further decrease the electron density across the entire bicyclic system. This electronic pull is expected to enhance the reactivity of the pyridine ring (positions 2 and 4) towards nucleophilic attack, making these reactions proceed more readily than in unsubstituted quinoline. imperial.ac.uk

The quinoline ring system is relatively resistant to oxidation. However, under vigorous conditions with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄), the benzene ring is preferentially cleaved, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). youtube.comyoutube.com The presence of the strongly deactivating 6-trifluoroacetylamino group would make the benzene ring even more electron-deficient and thus more resistant to oxidative cleavage.

Reduction of quinoline typically affects the pyridine ring first. Catalytic hydrogenation (e.g., H₂/Pt) or reduction with tin and hydrochloric acid selectively reduces the pyridine ring to give 1,2,3,4-tetrahydroquinoline. youtube.comyoutube.com Under different conditions, such as with sodium in liquid ammonia (a Birch-type reduction), the benzene ring can be reduced. The electron-withdrawing nature of the 6-substituent may influence the regioselectivity and ease of reduction of the quinoline core, potentially making the pyridine ring even more susceptible to reduction compared to the highly deactivated benzene ring.

Reaction Mechanism Elucidation

Comprehensive studies elucidating the reaction mechanisms involving 6-trifluoroacetylamino-quinoline are not readily found in published research. Mechanistic investigations are crucial for understanding the transformation pathways of a compound, predicting its behavior in different chemical environments, and optimizing reaction conditions for the synthesis of new derivatives. The absence of such data for this compound indicates a significant gap in the chemical literature.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to piecing together a reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and computational modeling are often employed to detect and characterize these transient species. However, no specific reports detailing the isolation or spectroscopic characterization of reaction intermediates derived from this compound were identified.

Kinetic and Thermodynamic Studies of Transformations

Kinetic studies, which measure the rates of chemical reactions, and thermodynamic studies, which determine the energy changes associated with them, provide quantitative insights into a compound's reactivity. This information is vital for controlling reaction outcomes and for the industrial-scale production of chemical compounds. The search for kinetic and thermodynamic data for transformations involving this compound did not yield any specific datasets or research articles.

Advanced Spectroscopic Characterization of 6 Trifluoroacetylamino Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The complete assignment of the proton (¹H) and carbon (¹³C) signals of 6-trifluoroacetylamino-quinoline requires a suite of 1D and 2D NMR experiments. The electron-withdrawing nature of the trifluoroacetyl group significantly influences the chemical shifts of the nearby aromatic protons and carbons compared to the parent 6-aminoquinoline (B144246). nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the seven protons of the quinoline (B57606) ring system and one signal for the amide (N-H) proton. The protons of the pyridine (B92270) ring (H-2, H-3, H-4) and the benzene (B151609) ring (H-5, H-7, H-8) will exhibit characteristic chemical shifts and coupling patterns. uncw.edu The ¹³C NMR spectrum will display nine signals for the quinoline carbons, plus two for the trifluoroacetyl moiety (the carbonyl carbon and the trifluoromethyl carbon). The trifluoromethyl carbon signal is typically split into a quartet due to coupling with the three fluorine atoms.

To definitively assign these signals, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between H-2 and H-3, H-3 and H-4, and H-7 and H-8, confirming their adjacency within the quinoline ring system. umn.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). youtube.com It allows for the direct assignment of a carbon signal based on its attached, and often more easily assigned, proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). sdsu.edu This is particularly crucial for identifying quaternary carbons (which have no attached protons) and for connecting different parts of the molecule. For instance, a key HMBC correlation would be observed from the amide proton (N-H) to the quinoline carbon C-6 and the carbonyl carbon (C=O) of the trifluoroacetyl group, unequivocally confirming the point of attachment. uncw.eduresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for 6-aminoquinoline and known substituent effects of the trifluoroacetyl group.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| 2 | ~8.8 | ~151.0 |

| 3 | ~7.4 | ~122.0 |

| 4 | ~8.1 | ~136.0 |

| 5 | ~8.4 | ~129.0 |

| 6 | - | ~139.0 |

| 7 | ~7.8 | ~120.0 |

| 8 | ~8.0 | ~130.0 |

| 4a | - | ~128.0 |

| 8a | - | ~147.0 |

| N-H | ~10.5 (broad s) | - |

| C=O | - | ~155.0 (q) |

| CF₃ | - | ~116.0 (q) |

Note: 'q' denotes a quartet multiplicity due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for detecting and characterizing fluorine-containing compounds. The trifluoroacetyl group (-COCF₃) provides a strong and unambiguous signal in the ¹⁹F NMR spectrum. For this compound, this would appear as a sharp singlet, as the three fluorine atoms are chemically equivalent and there are no other fluorine atoms in the molecule to couple with. The chemical shift of this peak is diagnostic for the trifluoroacetyl group attached to a nitrogen atom on an aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information on the bonding and functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is an effective tool for identifying the key functional groups in this compound. The spectrum would be dominated by several characteristic absorption bands. The N-H stretching vibration of the secondary amide appears as a sharp band in the region of 3300-3100 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a very strong absorption around 1700 cm⁻¹. Additionally, the strong electron-withdrawing effect of the trifluoromethyl group gives rise to intense C-F stretching bands, typically found in the 1300-1100 cm⁻¹ region. Vibrations corresponding to the C=C and C=N bonds of the quinoline ring system will also be present in the 1600-1450 cm⁻¹ fingerprint region. researchgate.net

Table 2: Key Predicted FTIR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3250 | N-H stretch | Amide |

| ~1710 | C=O stretch (Amide I) | Trifluoroacetylamide |

| ~1580 | C=C/C=N stretch | Quinoline Ring |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1210 | C-F stretch (asymmetric) | Trifluoromethyl |

| ~1150 | C-F stretch (symmetric) | Trifluoromethyl |

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would provide a distinct molecular fingerprint. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The quinoline ring system would exhibit characteristic and often intense bands between 1000 cm⁻¹ and 1650 cm⁻¹, corresponding to ring breathing and stretching modes. bitp.kiev.uaresearchgate.netiaea.org These bands are particularly useful for confirming the integrity of the heterocyclic core. The C=O and C-F vibrations of the trifluoroacetyl group would also be observable, though typically with lower intensity than in the FTIR spectrum. researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions within conjugated π-systems. Quinoline derivatives are known for their distinct electronic spectra and many exhibit fluorescence. chemicalbook.com

The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline chromophore. Compared to the parent 6-aminoquinoline, which has strong absorptions related to π-π* transitions, the introduction of the electron-withdrawing trifluoroacetyl group is expected to cause a hypsochromic (blue) shift in the absorption maxima. This is due to the stabilization of the ground state by the acyl group, which increases the energy gap for electronic excitation.

Many aminoquinoline derivatives are fluorescent. The fluorescence properties of this compound would depend on the nature of its lowest excited state. The emission wavelength (λ_em) would be longer than the longest absorption wavelength (λ_abs), and the difference between them is the Stokes shift. The trifluoroacetyl group may influence the fluorescence quantum yield, potentially causing quenching compared to the more fluorescent parent amine, 6-aminoquinoline.

Table 3: Predicted Electronic Spectroscopy Properties

| Parameter | Predicted Value/Observation | Comparison to 6-Aminoquinoline |

| λ_abs (max) | Blue-shifted | Shorter wavelength |

| Molar Absorptivity (ε) | High (π-π* transitions) | Similar magnitude |

| Fluorescence | Potentially fluorescent | Likely lower quantum yield |

| λ_em (max) | Shifted relative to parent | Emission shift depends on excited state |

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectra of quinoline derivatives are fundamental to understanding their electronic transitions. For instance, the parent molecule, quinoline, exhibits absorption bands in the UV region. nist.gov The introduction of substituents significantly influences these characteristics. A computational study using the DFT/TD-DFT approach on 6-aminoquinoline (6AQ), a related compound, explored its geometrical parameters and electronic spectra. researchgate.net

Generally, quinoline derivatives show absorbance in the range of 280 to 510 nm. researchgate.net For example, the UV-Vis absorption spectrum of quinoline yellow shows a peak at 223 nm. aatbio.com The absorption spectra of compounds like 6-methoxy quinoline in various solvents, such as cyclohexane, dioxane, and ethanol, have been measured, with some solutions showing resolved vibronic structures at room temperature. researchgate.net

Table 1: UV-Vis Absorption Data for Selected Quinoline Derivatives

| Compound | Solvent | Absorption Maxima (λ_max, nm) |

|---|---|---|

| Quinoline | Various | Not specified in provided context |

| 6-Aminoquinoline | Not specified | Not specified in provided context |

| Quinoline Yellow | Not specified | 223 aatbio.com |

| 6-Methoxy quinoline | Cyclohexane, Dioxane, Ethanol | Not specified in provided context |

Fluorescence Emission Properties and Quantum Yield Determinations

Fluorescence spectroscopy provides insights into the excited state properties of molecules. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. s4science.athoriba.com It is the ratio of photons emitted through fluorescence to the number of photons absorbed. s4science.athoriba.com

The fluorescence of quinoline derivatives can be sensitive to the local environment. For instance, 6-methoxyquinoline (B18371) (6MQ) exhibits a blue shift in its fluorescence spectrum and an increase in quantum yield in the presence of sodium dodecylsulfate (SDS) micelles, indicating the molecule's incorporation into the micelles. researchgate.net The emission bands of some quinoline derivatives can be influenced by the excitation wavelength. researchgate.net

Determining the fluorescence quantum yield can be done using either relative or absolute methods. s4science.at The comparative method, a reliable relative approach, uses well-characterized standard samples with known quantum yields. horiba.com For accurate measurements, the absorbance of the solution at the excitation wavelength should be kept low (typically ≤ 0.1) to minimize inner filter effects. horiba.com

A study on quinoline-derived fluorescent complexes with various metal ions (Al³⁺, Mg²⁺, Zn²⁺, and Cd²⁺) showed that complexes of 5-chloro-8-hydroxyquinoline (B194070) exhibited intense luminescence, with quantum yields of 0.087, 0.094, 0.051, and 0.021 for the Al³⁺, Mg²⁺, Zn²⁺, and Cd²⁺ complexes, respectively. nih.gov

Table 2: Fluorescence Quantum Yields (ΦF) of Selected Compounds

| Compound | Solvent/Medium | Excitation Wavelength (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| 5-chloro-8-hydroxyquinoline-Al³⁺ complex | Not specified | Not specified | 0.087 | nih.gov |

| 5-chloro-8-hydroxyquinoline-Mg²⁺ complex | Not specified | Not specified | 0.094 | nih.gov |

| 5-chloro-8-hydroxyquinoline-Zn²⁺ complex | Not specified | Not specified | 0.051 | nih.gov |

| 5-chloro-8-hydroxyquinoline-Cd²⁺ complex | Not specified | Not specified | 0.021 | nih.gov |

| Tyrosine | Water | 270 | 13.089% | nih.gov |

| Anthracene | Ethanol | 330 | 28.51% | nih.gov |

| 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde | Ethanol | 385 | 27.126% | nih.gov |

Investigations of Excited State Processes (e.g., Intramolecular Charge Transfer, ESIPT)

The excited-state dynamics of quinoline derivatives can involve complex processes like intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT). These processes are crucial in designing stimuli-sensitive fluorescent probes.

A study on 3-aminoquinoline (B160951) (3AQ) and its derivative 3-(piperidin-1-yl)quinoline (3PQ) revealed the significant role of the amino group and the solvent polarity in their excited-state dynamics. nih.gov In nonpolar media at low temperatures, an unusual redshift in the emission of 3AQ and 3PQ was observed, suggesting the involvement of an ICT state. nih.gov For 3AQ in nonpolar media at room temperature, the photophysics is dominated by a locally excited (LE) state with rapid flip-flop of the amino group, providing an efficient nonradiative deactivation channel. nih.gov At low temperatures, this motion is hindered, allowing for ICT to occur. nih.gov

Quinoline-substituted 2-(2'-hydroxyphenyl)benzoxazole (HBO) fluorophores are known to undergo ESIPT. rsc.orgresearchgate.net The position of the nitrogen atom in the quinoline ring influences the emission profile and photoluminescent quantum yield. rsc.orgresearchgate.net Protonation of these dyes can trigger fluorescence enhancement and act as a switch between two excited states with different emission profiles. rsc.orgresearchgate.net

In the case of 6-thioguanine, a sulphur-substituted DNA base, ultrafast decay mechanisms following UV photoexcitation have been investigated. nih.gov Experimental evidence shows a fast internal conversion from the S₂(ππ) to the S₁(nπ) state in about 80 fs, with the S₁(nπ*) state acting as a gateway to the triplet population in 522 fs. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation patterns of organic compounds. Time-of-flight accurate mass spectrometry (TOF-MS) has been effectively used for the identification and structural elucidation of quinoline-like alkaloids. monash.eduresearchgate.netnih.gov Both electron ionization (EI) and positive electrospray ionization (ESI+) mass spectra can provide molecular ions (M•⁺ and [M+H]⁺, respectively) with high mass accuracy. monash.eduresearchgate.netnih.gov

The fragmentation patterns observed in MS/MS spectra are particularly useful for confirming the presence of the quinoline ring and for distinguishing between isomers. monash.eduresearchgate.net For example, in a study of fragment ions from the quinoline radical cation, ion-mobility spectrometry coupled with mass spectrometry revealed that the primary dissociation product is C₈H₆˙⁺, resulting from the loss of HCN. rsc.org Quantum chemical calculations supported the formation of the phenylacetylene (B144264) radical cation through this fragmentation pathway. rsc.org

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous determination of the three-dimensional arrangement of atoms in a crystal, offering precise information on bond lengths, bond angles, and intermolecular interactions. This technique has been applied to various fluorinated quinoline derivatives to investigate their supramolecular motifs and the intermolecular interactions that govern their crystal packing. researchgate.net

For instance, an X-ray study of several fluorinated quinolines revealed different stacking motifs in their crystal structures. researchgate.net The replacement of a fluorine atom at the 6-position with a trifluoromethyl group was found to drastically alter the crystal packing architecture. researchgate.net Advanced techniques like Hirshfeld atom refinement (HAR) can be used to obtain more accurate positions of hydrogen atoms from X-ray diffraction data. researchgate.net

Computational and Theoretical Investigations of 6 Trifluoroacetylamino Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For quinoline (B57606) derivatives, DFT has been widely used to investigate their geometric and electronic properties. researchgate.netnih.govuobaghdad.edu.iq

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For quinoline and its derivatives, DFT methods, such as B3LYP with basis sets like 6-311+G**, have been successfully employed to calculate their optimized geometries. nih.govnih.govresearchgate.net These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. nih.gov The optimization process identifies the lowest energy conformation, which is the most likely structure of the molecule. nih.gov For flexible molecules, a conformational analysis is performed to explore different spatial arrangements of the atoms and identify the most stable conformers.

Table 1: Selected Optimized Geometrical Parameters for Quinoline Derivatives (Illustrative) Note: This table is illustrative and based on general findings for quinoline derivatives. Specific values for 6-trifluoroacetylamino-quinoline would require dedicated calculations.

| Parameter | Bond | Calculated Value (Å/°) | Method/Basis Set |

|---|---|---|---|

| Bond Length | C-N (quinoline ring) | ~1.37 | B3LYP/6-311++G(d,p) |

| Bond Length | C-C (aromatic) | ~1.40 | B3LYP/6-311++G(d,p) |

| Bond Angle | C-N-C (quinoline ring) | ~117 | B3LYP/6-311++G(d,p) |

The electronic structure of a molecule governs its chemical behavior. DFT calculations provide insights into the distribution of electrons within the molecule. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgiupac.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For various quinoline derivatives, the HOMO and LUMO are often localized over the entire molecule or specific moieties, influencing their reactivity and electronic properties. researchgate.net The HOMO-LUMO gap can be used to predict the stability and reactivity of different derivatives. uobaghdad.edu.iq

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Quinoline Derivative Note: These values are for illustrative purposes and would need to be calculated specifically for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

DFT calculations are a valuable tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. tsijournals.com These predicted shifts often show good correlation with experimental values, helping to assign signals in complex spectra of quinoline derivatives. tsijournals.comnih.gov

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra through the calculation of vibrational frequencies is a common application of DFT. nih.govspectroscopyonline.com The calculated frequencies, often scaled to correct for systematic errors, generally show good agreement with experimental spectra, aiding in the assignment of vibrational modes to specific molecular motions. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions, it is possible to estimate the absorption maxima (λmax). nih.gov For quinoline derivatives, TD-DFT has been used to understand their photophysical properties. researchgate.netresearchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for Quinoline Derivatives (Illustrative) Note: This table illustrates the typical agreement between calculated and experimental data for quinoline derivatives.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | Varies per carbon | Good correlation |

| C=O Vibrational Frequency (cm⁻¹) | ~1700 (scaled) | ~1680 |

| UV-Vis λmax (nm) | ~330 | ~340 |

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. ekb.eg

Global Softness (S): The reciprocal of chemical hardness. ekb.eg

Electronegativity (χ): The power of an atom in a molecule to attract electrons. ekb.eg

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. nih.govekb.eg

Local Reactivity Descriptors: These descriptors identify the most reactive sites within a molecule.

Fukui Functions (f(r)): The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. scm.com It helps to identify the sites most susceptible to nucleophilic (f⁺) and electrophilic (f⁻) attack. scm.comresearchgate.net The atom with the highest Fukui number is generally considered the most reactive. researchgate.net

Table 4: Illustrative Global Reactivity Descriptors for a Quinoline Derivative Note: These values are illustrative and depend on the specific molecular structure.

| Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.5 |

| Global Softness (S) | 0.4 |

| Electronegativity (χ) | 4.0 |

| Electrophilicity Index (ω) | 3.2 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT calculations provide information about static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can provide insights into conformational changes, flexibility, and intermolecular interactions, such as those with solvent molecules or biological macromolecules. nih.gov For quinoline derivatives, MD simulations have been used to study their interactions with biological targets, such as enzymes, providing details on binding stability, hydrogen bonding, and solvent accessible surface area. nih.govnih.gov These simulations are crucial for understanding how a molecule might behave in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Parameters

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for their activity against various targets. nih.gov These models use calculated steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) to identify the key structural features that are important for activity. nih.gov QSAR models can be valuable tools in the design of new, more potent analogs. nih.gov

Studies of Intramolecular Charge Transfer and Electronic Excitation Properties

Specific computational investigations into the intramolecular charge transfer (ICT) and electronic excitation properties of this compound are not available in the current body of scientific literature. Such studies are crucial for understanding the photophysical behavior of molecules, including their fluorescence and potential applications in materials science and as chemical sensors.

Conclusion and Future Research Directions

Summary of Key Findings and Current Research Landscape

The study of quinoline (B57606) and its derivatives is a significant area of focus in medicinal and industrial chemistry due to their wide range of applications. nih.govresearchgate.net These compounds form the foundational structure for many therapeutic agents and are integral to the development of functional materials. nih.gov The introduction of various functional groups to the quinoline scaffold allows for the tuning of its chemical and physical properties, leading to a broad spectrum of biological activities. nih.govnih.govbrieflands.com Specifically, the presence of a trifluoroacetylamino group at the 6-position of the quinoline ring is of interest due to the strong electron-withdrawing nature of the trifluoroacetyl group, which can significantly influence the electronic properties of the molecule.

The current research landscape for quinoline derivatives is vast, covering areas from anticancer and antimalarial agents to materials for organic light-emitting diodes (OLEDs). nih.govresearchgate.netpharmaceutical-technology.com While extensive research exists for the broader quinoline class, the specific compound 6-Trifluoroacetylamino-quinoline is less characterized in the scientific literature. The key findings for functionalized quinolines, in general, indicate that modifications to the quinoline ring can enhance biological activity and lead to the development of novel therapeutic agents. nih.govnih.gov The research also points towards the importance of developing greener and more sustainable synthetic processes for these valuable compounds. researchgate.net

Identification of Unexplored Synthetic Avenues and Challenges

The synthesis of quinoline derivatives has traditionally relied on methods like the Skraup, Doebner-Von Miller, and Friedländer syntheses. nih.gov However, these methods often require harsh reaction conditions, toxic reagents, and can be inefficient. nih.gov A significant challenge in the synthesis of specifically substituted quinolines, such as this compound, is achieving high regioselectivity. Future research should focus on the development of novel, more efficient, and environmentally friendly synthetic routes.

Unexplored Synthetic Avenues:

Transition-Metal-Free Synthesis: There is a growing interest in developing metal-free synthetic methods to avoid the cost and toxicity associated with metal catalysts. nih.govresearchgate.net Research into novel annulation partners and the use of microwave irradiation or ionic liquids could provide more sustainable pathways. nih.gov

C-H Bond Functionalization: Direct C-H bond activation and functionalization of the quinoline core is a promising avenue for introducing the trifluoroacetylamino group in a more atom-economical manner.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity, especially for multi-step syntheses.

Challenges:

Precursor Availability: The synthesis of the necessary precursors, such as appropriately substituted anilines, can be a limiting factor.

Harsh Reagents: The introduction of the trifluoroacetyl group often requires harsh reagents, which can be incompatible with other functional groups on the quinoline ring.

Purification: The purification of quinoline derivatives can be challenging due to their similar polarities, often requiring advanced chromatographic techniques.

Advancements in Characterization Techniques for Complex Quinoline Derivatives

The characterization of quinoline derivatives typically involves a combination of spectroscopic techniques to elucidate their structure and purity. For a complex derivative like this compound, a comprehensive characterization is crucial.

| Technique | Information Provided | Advancements |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the position and connectivity of atoms. | Higher field magnets (GHz) for increased resolution; 2D and 3D NMR techniques for complex structure elucidation; Solid-state NMR for studying materials. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula. | High-resolution mass spectrometry (HRMS) for precise mass determination; Tandem mass spectrometry (MS/MS) for structural analysis of fragments. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their vibrational frequencies. | Fourier-transform infrared (FTIR) spectroscopy for higher sensitivity and speed; Attenuated total reflectance (ATR) for easier sample handling. |

| X-ray Crystallography | Provides the definitive 3D structure of the molecule in its crystalline state. | Synchrotron radiation for higher resolution of small crystals; Powder X-ray diffraction (PXRD) for characterizing polycrystalline materials. |

| Photoemission Spectroscopy | Investigates the electronic structure of the molecule. cnr.it | Angle-resolved photoemission spectroscopy (ARPES) for mapping the electronic band structure in materials. |

Future advancements in these techniques will allow for a more detailed and rapid characterization of complex quinoline derivatives, facilitating a deeper understanding of their structure-property relationships.

Emerging Theoretical and Computational Insights for Design and Prediction

Computational chemistry has become an indispensable tool in the design and prediction of the properties of new molecules. For this compound, theoretical and computational methods can provide valuable insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including:

Molecular geometry and vibrational frequencies.

Electronic properties such as HOMO-LUMO energy levels, which are crucial for understanding the molecule's potential in electronic devices. nih.gov

The effect of the electron-withdrawing trifluoroacetylamino group on the electron density distribution of the quinoline ring system. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), can be developed to correlate the three-dimensional structure of quinoline derivatives with their biological activity. nih.gov This allows for the rational design of new compounds with improved therapeutic properties. nih.gov

Molecular Docking: This technique can predict the binding mode of a molecule to a biological target, such as an enzyme or receptor. nih.gov For this compound, molecular docking could be used to explore its potential as a therapeutic agent by identifying potential biological targets.

The integration of these computational methods will accelerate the discovery and development of new quinoline-based compounds by allowing for the in silico screening and optimization of candidates before their synthesis.

Future Prospects and Innovation Potential in Material Science and Chemical Technology

The unique electronic properties imparted by the trifluoroacetylamino group suggest that this compound could have significant potential in material science and chemical technology.

Material Science:

Organic Electronics: The electron-withdrawing nature of the trifluoroacetyl group can lower the LUMO energy level of the quinoline core, making it a potential candidate for use as an electron-transporting or emissive material in Organic Light-Emitting Diodes (OLEDs).

Sensors: The quinoline nitrogen can act as a binding site for metal ions, and the electronic properties of the molecule could be modulated upon binding. This could be exploited in the development of fluorescent or colorimetric sensors for environmental or biological monitoring.

Smart Materials: Quinoline derivatives can be incorporated into polymers to create materials with responsive properties, such as changes in color or fluorescence in response to external stimuli like pH or temperature. falconediting.com

Chemical Technology:

Catalysis: The quinoline scaffold can serve as a ligand for metal catalysts. The electronic and steric properties of this compound could be tuned to influence the activity and selectivity of catalytic reactions.

Agrochemicals: Many quinoline derivatives have found applications as herbicides and fungicides. The unique substitution pattern of this compound may lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Hybrid Materials: The functional groups on this compound could be used to graft it onto surfaces or incorporate it into larger molecular architectures, leading to the development of novel hybrid materials with tailored properties. researchgate.net

The exploration of these future prospects will require interdisciplinary collaboration between synthetic chemists, material scientists, and computational chemists to fully realize the innovation potential of this compound and its derivatives.

Q & A

Basic: What are the most reliable synthetic routes for 6-trifluoroacetylamino-quinoline, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves catalytic cyclization or multi-step functionalization. Key methods include:

- Copper-catalyzed click reactions using fluorinated alkynes and sulfonyl azides, forming triazolo-copper intermediates that cyclize into quinoline products .

- Gold-catalyzed cyclization of trifluoromethylated propargyl-amines, which offers regioselectivity for 2-trifluoromethyl quinolines .

- Trifluoroacetic acid (TFA)-catalyzed Friedlander synthesis , leveraging TFA’s dual role as a solvent and catalyst for quinoline ring formation .

Methodological Insight : Optimize catalyst loading (e.g., 5–10 mol% for copper) and temperature (80–120°C) to balance reaction speed and byproduct formation. Monitor intermediates via LC-MS to adjust stoichiometry.

Basic: What analytical techniques are critical for characterizing this compound derivatives?

- NMR Spectroscopy : Use NMR to confirm trifluoroacetyl group integrity, as trifluoromethyl signals are sensitive to electronic environment changes .

- Chromatography : GC or HPLC (with >97.0% purity thresholds) ensures compound purity, as seen in commercial standards .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, essential for structural confirmation.

Advanced: How can researchers optimize the regioselectivity of trifluoroacetyl group incorporation in quinoline scaffolds?

Regioselectivity depends on:

- Catalyst Choice : Copper catalysts favor cyclization at the 6-position, while gold catalysts may shift selectivity to 2- or 4-positions .

- Substrate Design : Electron-withdrawing groups (e.g., sulfonyl azides) direct cyclization pathways. Pre-functionalize precursors to sterically hinder undesired positions.

- Solvent Effects : Polar aprotic solvents (e.g., DME) enhance intermediate stability, improving selectivity .

Advanced: What biological activity models are suitable for studying 6-trifluoroacetylamino-quinolines?

- Anticancer Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, leveraging quinoline’s DNA intercalation potential .

- Enzyme Inhibition : Screen for kinase or topoisomerase inhibition, correlating trifluoroacetyl group positioning with activity.

- Probe Design : Use fluorescent tagging (e.g., dansyl derivatives) to study cellular uptake and localization .

Advanced: How should researchers address contradictions in reported synthetic yields or biological activities?

- Systematic Parameter Variation : Replicate experiments while varying catalysts, temperatures, and solvents to identify critical variables .

- Meta-Analysis : Compare purity data (e.g., GC vs. HLC results) to rule out impurities as confounding factors .

- Computational Modeling : Use DFT calculations to predict reaction pathways or binding affinities, clarifying mechanistic discrepancies .

Basic: What protocols ensure high purity of this compound for experimental use?

- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients. For scale-up, use recrystallization in ethanol/water .

- Storage : Store at -20°C under inert gas to prevent hydrolysis of the trifluoroacetyl group .

- Quality Control : Validate purity via dual methods (e.g., GC + NMR) to detect trace solvents or degradation products .

Advanced: How can this compound derivatives be tailored for targeted drug delivery?

- Prodrug Design : Introduce hydrolyzable esters at the 3-position for pH-sensitive release in tumor microenvironments .

- Conjugation Strategies : Link to antibodies or nanoparticles via amide bonds, optimizing linker length for bioavailability .

Basic: What stability challenges arise during storage or handling of 6-trifluoroacetylamino-quinolines?

- Moisture Sensitivity : The trifluoroacetyl group hydrolyzes in aqueous conditions. Use anhydrous solvents and desiccants during handling .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation; amber vials are recommended .

Advanced: How can computational tools aid in predicting the reactivity of 6-trifluoroacetylamino-quinolines?

- DFT Calculations : Model transition states to predict cyclization pathways or trifluoroacetyl group stability .

- Docking Studies : Simulate interactions with biological targets (e.g., DNA topoisomerases) to prioritize synthetic targets .

Basic: How should researchers formulate feasible hypotheses for studying this compound?

- Scope Definition : Narrow questions to specific interactions (e.g., “How does the 6-trifluoroacetyl group modulate quinoline’s binding to Topo II?”) .

- Resource Alignment : Prioritize assays compatible with available instrumentation (e.g., fluorescence microscopy over cryo-EM) .

- Literature Gaps : Target understudied areas, such as metabolization pathways or enantiomeric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.